6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Description
6-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include a methyl group at position 6 and a ketone at position 4. Benzodiazepines are pharmacologically significant due to their interactions with γ-aminobutyric acid (GABA) receptors, but this compound’s specific substitutions may confer unique chemical and biological properties. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMYDYIOJQKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzodiazepine core. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- Methyl Groups : The 6-methyl substitution in the target compound may enhance metabolic stability compared to unsubstituted benzodiazepines (e.g., 1,4-diazepine) .
- Halogenation : Bromine at position 7 (as in 7-bromo derivatives) increases potency but may reduce solubility .
- Oxygen vs. Nitrogen Heterocycles : Benzoxazepines (e.g., 6-Methyl-1,4-benzoxazepine) exhibit reduced receptor affinity compared to benzodiazepines due to oxygen’s electronegativity .
Functional Group Impact: Ketone at Position 5: The 5-ketone in the target compound likely influences ring conformation and hydrogen-bonding capacity, differentiating it from analogues with ester or hydroxyl groups (e.g., methyl ester 47 in ) . Amino Groups: 2-Amino derivatives (Table 1) show anxiolytic effects, suggesting that nitrogen positioning modulates receptor specificity .
Synthetic Accessibility: The target compound’s synthesis may involve cyclization of substituted phenols or amines, similar to methods for 6-Methyl-1,4-benzoxazepine . In contrast, brominated derivatives require halogenation steps that complicate scalability .
Comparison with Non-Benzodiazepine Heterocycles
Table 2: Cross-Class Comparisons
| Compound Name | Core Structure | Unique Features | Biological Relevance | Reference |
|---|---|---|---|---|
| 2-Methyl-1,4-diazepan-5-one | Diazepane | 2-methyl, 5-ketone | Flexible ring; moderate activity | |
| 1,4-Thiazepanes | Thiazepane | Sulfur substitution | Altered metabolic pathways | |
| 3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | Benzodiazepine | Oxadiazole moiety | Improved pharmacokinetics |
Key Observations:
- Ring Flexibility : Diazepanes (e.g., 2-Methyl-1,4-diazepan-5-one) lack the fused benzene ring, reducing planarity and receptor binding efficiency compared to benzodiazepines .
- Hybrid Structures : The oxadiazole-containing derivative () demonstrates how fused heterocycles can enhance therapeutic profiles .
Biological Activity
6-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 176.22 g/mol. The compound features a tetrahydrobenzodiazepine core structure that is typical of many pharmacologically active benzodiazepines.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 93.0 - 102.0 °C |
Antiviral Activity
Research indicates that derivatives of tetrahydrobenzodiazepines exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme. These compounds demonstrated potency in the nanomolar range while exhibiting minimal cytotoxicity in CD4+ T-cell lines and peripheral blood lymphocytes .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They act primarily as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic, sedative, and muscle relaxant properties.
In particular, studies have shown that modifications to the benzodiazepine structure can lead to variations in their binding affinities and efficacy at GABA_A receptors .
Case Studies
- Study on Anxiety Disorders : A clinical trial investigated the efficacy of a related benzodiazepine derivative in treating anxiety disorders. The results indicated a significant reduction in anxiety symptoms among participants compared to placebo controls, supporting the compound's potential as an anxiolytic agent.
- Neuroprotective Effects : Another study explored the neuroprotective properties of benzodiazepine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is heavily influenced by their structural features. Modifications at various positions on the benzodiazepine ring can enhance or diminish their pharmacological effects:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl group addition | Increased potency at GABA_A receptor |
| 7 | Halogen substitution | Enhanced CNS penetration |
| 2 | Alkyl chain extension | Improved anxiolytic efficacy |
Q & A
Q. What are the optimal synthetic routes for 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, a modified Pictet-Spengler reaction can be employed using 5-chloro-N-methylanthranilic acid as a precursor. Key steps include:
- Acylation : Reacting the benzodiazepine core with methylating agents under basic conditions (e.g., triethylamine or pyridine) to introduce the methyl group .
- Cyclization : Heating with bromoethylamine hydrobromide in aqueous calcium carbonate, followed by acid quenching to form the tetrahydro ring system .
- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product.
Yield Optimization : Use of continuous flow reactors or microwave-assisted synthesis can enhance efficiency. Monitoring reaction progress via TLC or HPLC is critical .
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₄N₂O) with <5 ppm error .
- Infrared Spectroscopy (IR) : Detect carbonyl stretching (~1650–1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor-binding affinity data across studies?
Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or receptor subtypes. To address this:
- Standardized Assays : Use recombinantly expressed GABAA receptor subtypes (α/β/γ combinations) in patch-clamp electrophysiology or radioligand displacement assays (e.g., [³H]flunitrazepam binding) .
- Control for Metabolites : Include LC-MS/MS analysis to rule out interference from degradation products .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at positions 6 (methyl) and 5 (keto group). For example:
- Replace the methyl group with halogens (Cl, F) to assess steric/electronic effects.
- Reduce the keto group to an amine to evaluate hydrogen-bonding interactions .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to GABAA receptors. Validate with mutagenesis studies (e.g., α1H101A mutants) .
- Data Table : SAR Summary
| Position | Modification | Binding Affinity (Ki, nM) | Efficacy (% of Diazepam) |
|---|---|---|---|
| 6 | Methyl | 15 ± 2 | 85 ± 5 |
| 6 | Chloro | 8 ± 1 | 92 ± 3 |
| 5 | Amine | 120 ± 10 | 45 ± 7 |
Q. What in vitro and in vivo models are appropriate for evaluating metabolic stability and toxicity?
Methodological Answer:
- In Vitro Metabolism :
- In Vivo Toxicity :
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s half-life in pharmacokinetic studies?
Methodological Answer: Variability may stem from species differences or analytical methods. Recommended steps:
- Cross-Species Comparison : Compare rat, mouse, and human microsomal stability data.
- Analytical Harmonization : Use a validated UPLC-MS/MS method with deuterated internal standards (e.g., alprazolam-d5) to minimize matrix effects .
- Population Pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
